Paraoxonase 1 (PON1) Inhibitory Potency: Class-Level Benchmarking of Benzohydrazide Derivatives
A study of presynthesized benzohydrazide derivatives (compounds 1-9) demonstrated moderate inhibition of human serum paraoxonase 1 (PON1). While this study did not include the target compound 4-[(2-methoxyphenoxy)methyl]benzohydrazide, it provides a crucial class-level benchmark for the inhibitory potential of structurally related benzohydrazides [1]. The study establishes that subtle structural modifications within this class lead to significant variations in inhibitory potency.
| Evidence Dimension | Paraoxonase 1 (PON1) Enzyme Inhibition |
|---|---|
| Target Compound Data | Not directly tested in this study; inferred potential activity based on structural class membership. |
| Comparator Or Baseline | Benzohydrazide derivatives (compounds 1-9) with varying substitution patterns. |
| Quantified Difference | IC50 values ranging from 76.04 ± 13.51 µM to 221.70 ± 13.59 µM; KI values ranging from 38.75 ± 12.21 µM to 543.50 ± 69.76 µM. |
| Conditions | In vitro enzyme inhibition assay using human serum PON1. |
Why This Matters
This data defines the activity landscape for benzohydrazide-based PON1 inhibitors, demonstrating that potency is highly sensitive to structural modifications and providing a quantitative range against which the target compound's future activity can be measured.
- [1] Beyza, T., et al. (2022). Biological evaluation and in silico study of benzohydrazide derivatives as paraoxonase 1 inhibitors. Journal of Biomolecular Structure and Dynamics. View Source
